Momelotinib dihydrochloride
Overview
Description
Momelotinib, also known as CYT-387, GS-0387, or Ojjaara, is an anticancer medication used for the treatment of myelofibrosis . It is a Janus kinase inhibitor and is taken orally . The most common adverse reactions include dizziness, fatigue, bacterial infection, hemorrhage, thrombocytopenia, diarrhea, and nausea . It was approved for medical use in the United States in September 2023 and in the EU in January 2024 .
Molecular Structure Analysis
Momelotinib is metabolized in the liver by several cytochrome P450 (CYP) enzymes including CYP3A4 (36%), CYP2C8 (19%), CYP2C9 (17%), CYP2C19 (19%) and CYP1A2 (9%). M21, the active metabolite, is formed by CYP metabolism followed by aldehyde oxidase metabolism of momelotinib and has approximately 40% activity of momelotinib .
Chemical Reactions Analysis
Momelotinib suppresses hepcidin expression in the liver via inhibition of the BMP6/ACVR1/SMAD and IL-6/JAK/STAT3 pathways, leading to an increase in circulating iron and hemoglobin levels, and restoration of erythropoiesis .
Scientific Research Applications
Efficacy in Myelofibrosis : Momelotinib has demonstrated effectiveness in patients with primary myelofibrosis or post–polycythemia vera/post–essential thrombocythemia myelofibrosis, particularly in reducing spleen size and alleviating anemia and symptoms of myelofibrosis (Gupta et al., 2017).
Safety Profile and Pharmacokinetics : The safety and pharmacokinetics of momelotinib have been evaluated in subjects with hepatic or renal impairment. The study suggests that dose adjustment is not necessary for patients with renal impairment or mild to moderate hepatic impairment (Xin et al., 2018).
Comparison with Ruxolitinib : In a phase III trial comparing momelotinib with ruxolitinib, momelotinib showed similar effectiveness in reducing spleen volume but not symptom response. It was associated with a reduced transfusion requirement (Mesa et al., 2017).
Metabolism and Disposition : A study detailed the metabolism and disposition of momelotinib, revealing its major circulating human metabolite, M21, and its significant pharmacological activity (Zheng et al., 2018).
Genetic Determinants of Response and Survival : Research has shown that somatic mutations like CALR and ASXL1, and karyotype, influence treatment response and survival in myelofibrosis patients receiving momelotinib (Pardanani et al., 2014).
Impact on Anemia and Transfusion Dependency : Momelotinib has been found to significantly reduce transfusion dependency in myelofibrosis patients, which addresses a key unmet medical need in this population (Oh et al., 2020).
Long-term Safety and Efficacy : A long-term study of momelotinib therapy in myelofibrosis provided a comprehensive account of short and long term efficacy, toxicity, and survival analysis (Tefferi et al., 2016).
Peripheral Neuropathy as a Side Effect : Treatment-emergent peripheral neuropathy was documented as a notable side effect in myelofibrosis patients treated with momelotinib (Abdelrahman et al., 2015).
Safety And Hazards
The most common nonhematologic treatment-emergent adverse event (AE) occurring in ≥20% of patients was diarrhea (any grade, 27% and grade ≥3, 3%). Any-grade thrombocytopenia, anemia, and neutropenia occurred in 25%, 23%, and 7% of patients, respectively . The most common reason for momelotinib discontinuation was thrombocytopenia (4% discontinuation rate) . The incidence of AEs of clinical importance (eg, infections, malignant transformation, peripheral neuropathy, and hemorrhage) did not increase over time .
Future Directions
The results from the pooled safety analysis, together with those of previous clinical studies, demonstrate that continuous treatment with momelotinib is tolerated by most patients with myelofibrosis without cumulative or long-term toxicity, highlighting a positive benefit-risk balance for momelotinib in patients with intermediate- or high-risk myelofibrosis . The MOMENTUM trial is an international registration-track phase 3 trial further assessing momelotinib’s unique constellation of anemia and other benefits in second-line myelofibrosis patients . The results of the MOMENTUM trial are keenly awaited and may lead to regulatory approval of momelotinib .
properties
IUPAC Name |
N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2.2ClH/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;;/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNATXQRPWRHKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160456 | |
Record name | Momelotinib dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Momelotinib dihydrochloride | |
CAS RN |
1380317-28-1 | |
Record name | Momelotinib dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380317281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Momelotinib dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOMELOTINIB DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBH995N496 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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